molecular formula C13H9BrF3NO B8129107 3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine

3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine

Cat. No.: B8129107
M. Wt: 332.12 g/mol
InChI Key: LYDCEQGWGKRBAX-UHFFFAOYSA-N
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Description

3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine is an organic compound that features a bromine atom, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine typically involves the reaction of 5-bromo-2-(trifluoromethyl)phenol with a pyridine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

3-[5-Bromo-2-(trifluoromethyl)phenoxymethyl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

3-[[5-bromo-2-(trifluoromethyl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-10-3-4-11(13(15,16)17)12(6-10)19-8-9-2-1-5-18-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDCEQGWGKRBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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